N-(1-(furan-3-yl)propan-2-yl)methanesulfonamide
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Description
Synthesis Analysis
The synthesis of related compounds involves the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones . Furan-3-methanol, on oxidation with pyridinium chlorochromate, yields furan-3-carboxaldehyde .Chemical Reactions Analysis
The reactions of furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond . Furan-3-methanol, on oxidation with pyridinium chlorochromate, yields furan-3-carboxaldehyde .Scientific Research Applications
Synthesis and Chemical Properties
N-(1-(furan-3-yl)propan-2-yl)methanesulfonamide is involved in various synthetic pathways, demonstrating its utility in the production of chemically significant compounds. For instance, the clean and high yield synthesis of furylmethane derivatives utilizes a two-phase reaction system, indicating the role of similar compounds in enhancing chemical reactions while suppressing undesired polymer formation (Shinde & Rode, 2017). Additionally, its derivatives, such as furan sulfonylhydrazones, have been synthesized and characterized, showing inhibition activities against carbonic anhydrase I, highlighting potential biomedical applications (Gündüzalp et al., 2016).
Catalysis and Reaction Mechanisms
The compound and its related structures have been applied as catalysts or components in catalytic systems for various chemical transformations. The use of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has been explored for their chemoselectivity in N-acylation reactions, offering insights into the development of more efficient and selective catalytic agents (Kondo et al., 2000). Similarly, the use of borinic acid-catalyzed methods for the stereoselective coupling of glycosyl methanesulfonates has been investigated, emphasizing the role of such compounds in complex organic synthesis (D’Angelo & Taylor, 2016).
Environmental and Biological Applications
Research into the environmental and biological applications of methanesulfonamide derivatives has uncovered their significance in various processes. For instance, the microbial metabolism of methanesulfonic acid, a related compound, has been studied for its role in the biogeochemical cycling of sulfur, showing the ecological importance of these substances (Kelly & Murrell, 1999). Moreover, the hydrogenolysis of furan over nickel-molybdenum catalysts, producing a range of hydrocarbons, demonstrates the potential of using similar compounds in energy and fuel applications (Pratt & Christoverson, 1983).
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-7(9-13(2,10)11)5-8-3-4-12-6-8/h3-4,6-7,9H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZFQAZBBIZOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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